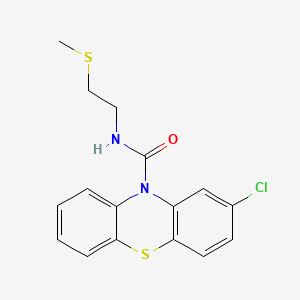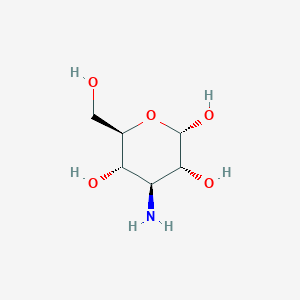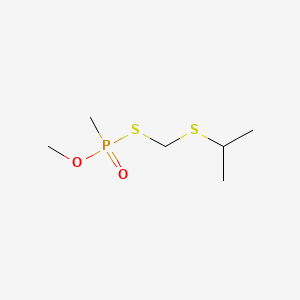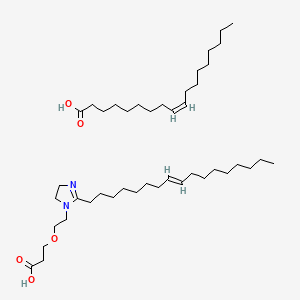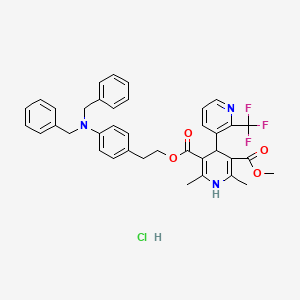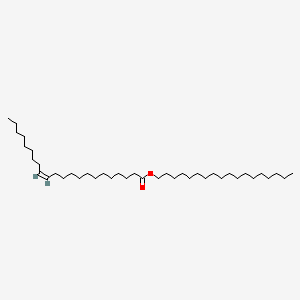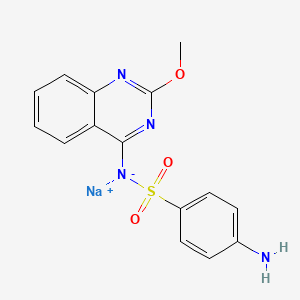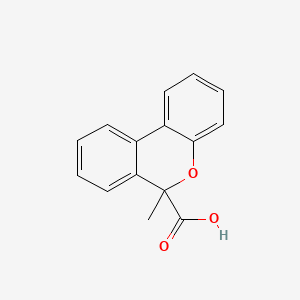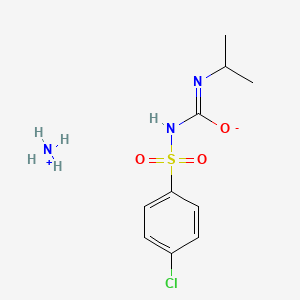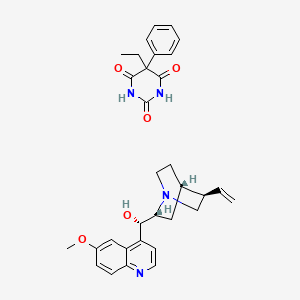
Quinidine phenobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine phenobarbital is a combination of two pharmacologically active compounds: quinidine and phenobarbital. Quinidine is an alkaloid derived from the bark of the Cinchona tree and is primarily used as an antiarrhythmic agent. Phenobarbital is a long-acting barbiturate that acts as a central nervous system depressant and is commonly used to control seizures. The combination of these two compounds is used in the treatment of certain types of epilepsy and arrhythmias.
准备方法
Synthetic Routes and Reaction Conditions
Quinidine: Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid. The crude extract is then purified using techniques like crystallization or chromatography.
Phenobarbital: Phenobarbital is synthesized through a multi-step chemical process. The synthesis begins with the reaction of urea with diethyl malonate to form barbituric acid. Barbituric acid is then reacted with ethyl bromide in the presence of a base to yield phenobarbital.
Industrial Production Methods
Quinidine: Industrial production of quinidine involves large-scale extraction from Cinchona bark, followed by purification using industrial-scale chromatography and crystallization techniques.
Phenobarbital: Industrial synthesis of phenobarbital involves the same chemical reactions as the laboratory synthesis but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions
Oxidation: Quinidine can undergo oxidation reactions to form various metabolites. Phenobarbital can also be oxidized, leading to the formation of hydroxyphenobarbital.
Reduction: Quinidine can be reduced to form dihydroquinidine. Phenobarbital is less commonly reduced but can undergo reduction under specific conditions.
Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring. Phenobarbital can undergo substitution reactions at the barbituric acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Quinidine: Oxidation products include 3-hydroxyquinidine and quinidine N-oxide. Reduction products include dihydroquinidine.
Phenobarbital: Oxidation products include hydroxyphenobarbital. Substitution reactions can yield various halogenated derivatives.
科学研究应用
Quinidine phenobarbital has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug interactions and metabolism.
Biology: Studied for its effects on ion channels and neurotransmitter systems.
Medicine: Used in clinical research for the treatment of epilepsy and arrhythmias. It is also studied for its potential use in treating other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
Quinidine
Quinidine works by inhibiting the fast inward sodium current (I_Na) and blocking the slow inward calcium current (I_Ca). It also blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, as well as the inward potassium rectifier current (I_KI) . This results in the prolongation of the action potential and refractory period, which helps to restore normal sinus rhythm and prevent arrhythmias.
Phenobarbital
Phenobarbital acts on GABA_A receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity in the brain. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
相似化合物的比较
Similar Compounds
Quinine: An alkaloid similar to quinidine, used primarily as an antimalarial agent.
Phenytoin: An antiepileptic drug similar to phenobarbital, used to control seizures.
Primidone: Another barbiturate similar to phenobarbital, used in the treatment of epilepsy.
Uniqueness
属性
CAS 编号 |
95723-24-3 |
|---|---|
分子式 |
C32H36N4O5 |
分子量 |
556.7 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t13-,14-,19+,20-;/m0./s1 |
InChI 键 |
YHRUERMOPBDCFD-VJAUXQICSA-N |
手性 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


